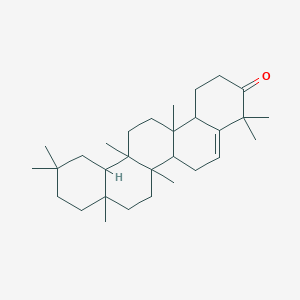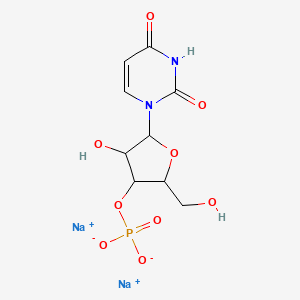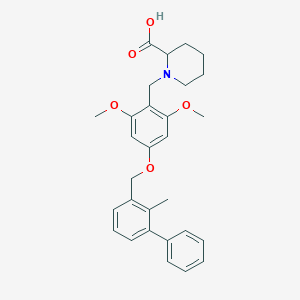
Bms-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-1, also known as PD-1/PD-L1 inhibitor 1, is a small molecule inhibitor that targets the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and attack cancer cells. By inhibiting this interaction, this compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMS-1 is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation reactions.
- Addition of functional groups to enhance its binding affinity and selectivity for PD-1/PD-L1 interaction.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process includes:
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of high-throughput screening techniques to identify the most efficient synthetic route.
- Implementation of quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives that may have varying degrees of efficacy.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their binding affinity and selectivity for PD-1/PD-L1 interaction .
Scientific Research Applications
BMS-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the immune system’s response to cancer and other diseases.
Medicine: Potential therapeutic agent for cancer immunotherapy, enhancing the immune system’s ability to recognize and attack tumors.
Industry: Used in the development of new drugs and therapeutic strategies for cancer treatment.
Mechanism of Action
BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This inhibition allows T-cells to recognize and attack cancer cells more effectively. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The pathway involves the activation of T-cells and the subsequent immune response against the tumor .
Comparison with Similar Compounds
BMS-1 is compared with other similar compounds such as Incyte-001 and Incyte-011. While all these compounds target the PD-1/PD-L1 interaction, this compound has shown higher binding affinity and selectivity in various assays. Similar compounds include:
Incyte-001: Exhibits lower binding affinity and higher cytotoxicity compared to this compound.
Incyte-011: Shows moderate binding affinity and better blood-brain barrier permeability
This compound stands out due to its high binding affinity, selectivity, and potential for clinical application in cancer immunotherapy.
Properties
Molecular Formula |
C29H33NO5 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32) |
InChI Key |
ZBOYJODMIAUJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
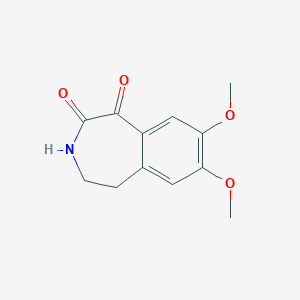
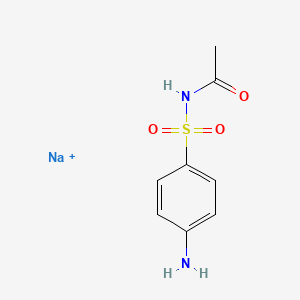
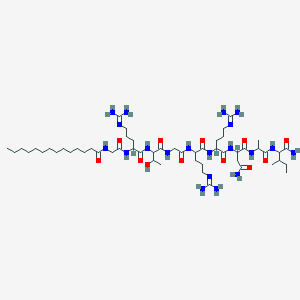
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
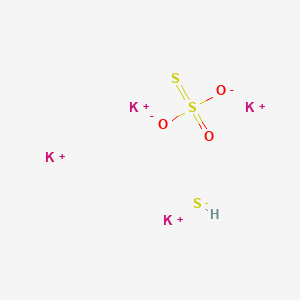
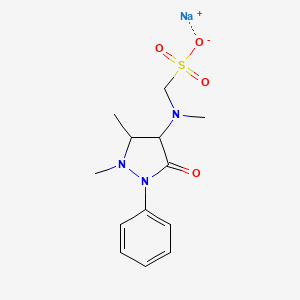
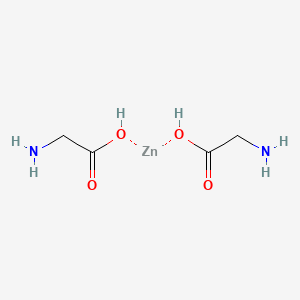

![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
